molecular formula C15H16N4O2 B15063521 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15063521
M. Wt: 284.31 g/mol
InChI Key: JENOSVGOWDIYGF-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features a quinazoline ring fused with a cyclopropyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Imidazole Ring: This can be done through the condensation of suitable diamines with carboxylic acids or their derivatives.

    Final Coupling: The quinazoline and imidazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of a quinazoline ring, cyclopropyl group, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C15H16N4O2/c20-15(21)12-7-19(8-16-12)14-10-3-1-2-4-11(10)17-13(18-14)9-5-6-9/h7-9H,1-6H2,(H,20,21)

InChI Key

JENOSVGOWDIYGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4C=C(N=C4)C(=O)O

Origin of Product

United States

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